molecular formula C21H18ClN3O B12057797 [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride

Cat. No.: B12057797
M. Wt: 363.8 g/mol
InChI Key: HDBXFMBKCWAQCT-UHFFFAOYSA-N
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Description

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride is a chemical compound known for its applications in click labeling and fluorescence studies. It has a molecular formula of C21H18ClN3O and a molecular weight of 363.84 g/mol . This compound is characterized by its blue fluorescence when dissolved in methanol, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride involves the reaction of 5-amino-9H-benzo[a]phenoxazin-9-ylidene with 2-propynylamine under specific conditions. The reaction typically requires a solvent such as methanol and is conducted at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a reduced amine .

Scientific Research Applications

[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride involves its interaction with specific molecular targets. The compound’s fluorescence is due to its ability to absorb light at a specific wavelength (λex 633 nm) and emit light at a different wavelength (λem 671 nm). This property is exploited in various imaging and labeling techniques .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

dimethyl-[5-(prop-2-ynylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride

InChI

InChI=1S/C21H17N3O.ClH/c1-4-11-22-18-13-20-21(16-8-6-5-7-15(16)18)23-17-10-9-14(24(2)3)12-19(17)25-20;/h1,5-10,12-13H,11H2,2-3H3;1H

InChI Key

HDBXFMBKCWAQCT-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NCC#C)OC2=C1)C.[Cl-]

Origin of Product

United States

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